molecular formula C₂₆H₂₉O₁₃P B1139649 1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-b-D-mannopyranose CAS No. 108321-48-8

1,2,3,4-Tetra-O-acetyl-6-diphenylphosphoryl-b-D-mannopyranose

Cat. No. B1139649
CAS RN: 108321-48-8
M. Wt: 580.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related mannopyranose derivatives involves multiple steps, including per-O-acetylation, formation of acetobromomannose, orthoester formation, and hydrolysis, leading to the production of key intermediates such as mannose triflate, which is a precursor to other complex molecules (Toyokuni et al., 2004). The synthesis methods emphasize the versatility and reactivity of mannopyranose derivatives in organic synthesis, providing a pathway to a variety of chemical structures.

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of phosphorylated derivatives of mannopyranose has been explored for creating specific phosphoric monoesters. Such derivatives are crucial for studying the structural properties of D-mannopyranosyl rings and understanding the effects of O-acetylation on bond lengths and angles. The conformation of the O-acetyl side-chains in saccharides, which is highly conserved, reveals the minimal effect of O-acetylation on exo- and endocyclic C-C and endocyclic C-O bond lengths, with slight lengthening of exocyclic C-O bonds involved in O-acetylation. These findings align with solution NMR studies and provide a foundation for investigating carbohydrate structure and dynamics (Turney et al., 2019).

Carbohydrate Chemistry in Synthetic Applications

  • The chemical synthesis of polysaccharides, particularly focusing on mannopyranosyl derivatives, demonstrates the capability to synthesize complex carbohydrate structures like D-mannan, which plays a significant role in biological systems. This research sheds light on the synthesis of α-D-mannopyranosyl phosphates, emphasizing the importance of these compounds in biological chemistry and potential applications in drug delivery and biomaterials (O'brien et al., 1974).

Glycosylation Strategies for Bioactive Molecules

  • The process improvement for synthesizing key mannose derivatives, such as 1,2,3,4,6-penta-O-aceytl-β-D-mannopyranose, using microwave-assisted methods, represents a significant advancement in the efficiency of synthesizing bioactive carbohydrate derivatives. These strategies are fundamental for developing novel therapeutics and understanding carbohydrate-mediated biological processes (Wang We, 2014).

Innovative Synthesis for Biological Studies

  • The synthesis of octyl 3,6-di-O-(α-d-mannopyranosyl)-β-d-mannopyranoside as an acceptor for the assay of N-acetylglucosaminyltransferase-I activity highlights the application of mannopyranose derivatives in studying enzyme activities and mechanisms. Such compounds are essential for investigating the biosynthesis of glycoproteins and developing enzyme assays that can lead to insights into cellular processes and disease mechanisms (Kaur & Hindsgaul, 1991).

properties

IUPAC Name

[(2R,3R,4S,5S,6S)-4,5,6-triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29O13P/c1-16(27)33-23-22(37-26(36-19(4)30)25(35-18(3)29)24(23)34-17(2)28)15-32-40(31,38-20-11-7-5-8-12-20)39-21-13-9-6-10-14-21/h5-14,22-26H,15H2,1-4H3/t22-,23-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZZNFIJWMQZMQ-PUHDZGQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29O13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3R,4S,5S,6S)-4,5,6-Triacetyloxy-2-(diphenoxyphosphoryloxymethyl)oxan-3-yl] acetate

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